Tetratriacontanal
Description
Contextualization of Biological Waxes and Cuticular Structures in Multicellular Organisms
The aerial surfaces of terrestrial plants are enveloped in a protective, hydrophobic layer known as the cuticle. smolecule.comchemspider.com This layer is a critical evolutionary adaptation that allowed plants to transition from aquatic environments to land. smolecule.com The cuticle is primarily composed of a cutin polymer matrix that is embedded and covered with a complex mixture of lipids collectively known as cuticular waxes. nih.gov These waxes form the outermost barrier between the plant and its environment, playing a pivotal role in its survival and interaction with the surrounding ecosystem. chemspider.comsci-hub.se
The functions of the cuticular wax layer are multifaceted. Its principal role is to create a waterproof barrier that minimizes non-stomatal water loss, a crucial function for preventing desiccation. researchgate.net Beyond water retention, the cuticle provides protection against a range of environmental stressors. It shields the plant from harmful ultraviolet (UV) radiation, reduces the adhesion of dust and pollutants, and can prevent the formation of a water film on the leaf surface. sci-hub.seresearchgate.net Furthermore, the cuticular wax layer serves as a formidable first line of defense against pathogens, including bacteria and fungi, and can influence interactions with insects. smolecule.comresearchgate.netnih.gov The composition and structure of these waxes are not static; they can vary significantly between plant species, organs, and even developmental stages, reflecting an adaptation to specific environmental pressures. nih.gov
In addition to plants, long-chain alkanes and their derivatives are essential for other organisms. Insects, for example, secrete hydrocarbons onto their cuticle to prevent water loss and to function as contact pheromones for communication and social behavior. whiterose.ac.uk
Overview of Tetratriacontanal within the Functional Class of Saturated n-Alkanals
Cuticular waxes are complex mixtures, primarily consisting of very-long-chain (VLC) aliphatic compounds with carbon backbones ranging from 20 to over 60 atoms. nih.gov This diverse group includes alkanes, primary and secondary alcohols, ketones, wax esters, and very-long-chain aliphatic aldehydes (n-alkanals). nih.govasm.org These aldehydes are crucial, though often transient, intermediates in the biosynthesis of other major wax components. nih.gov
The creation of these aliphatic compounds begins with the synthesis of C16 and C18 fatty acids, which are then extended into very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum. nih.gov These VLCFAs are the direct precursors for two main biosynthetic pathways: the alcohol-forming pathway, which produces primary alcohols and wax esters, and the alkane-forming pathway. nih.govasm.org In the alkane-forming pathway, which is predominant in many plant species like Arabidopsis, VLCFAs are reduced to form very-long-chain aldehydes. nih.govresearchgate.net These aldehydes are then typically decarbonylated to produce odd-numbered alkanes and their derivatives, such as secondary alcohols and ketones. asm.orgresearchgate.net
This compound is a saturated n-alkanal with a 34-carbon chain. As a very-long-chain aliphatic aldehyde, it is a product of the alkane-forming pathway. Its presence has been documented in the cuticular waxes of various plants, including certain species within the order Sapindales, oat straw, sesame, and Ficus elastica leaves. nih.govsci-hub.seresearchgate.netnih.gov In the cuticular wax of F. elastica, for instance, n-alkanals constitute a major fraction (60%), with this compound being one of the most prominent aldehydes identified, alongside triacontanal (B1230368) (C30) and dotriacontanal (B1195539) (C32). nih.gov The identification of this compound in these diverse species underscores its role as a key intermediate in the formation of very-long-chain alkanes and other wax constituents that are vital for the protective functions of the plant cuticle.
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₃₄H₆₈O |
| Molecular Weight | 492.9 g/mol |
| Class | Very-Long-Chain Aliphatic Aldehyde |
| CAS Number | 132912-09-5 |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₃₄H₆₈O |
| Triacontanal | C₃₀H₆₀O |
| Dotriacontanal | C₃₂H₆₄O |
| Hexacosanal (B1226863) | C₂₆H₅₂O |
| Octacosanal (B1229985) | C₂₈H₅₆O |
Structure
2D Structure
Properties
CAS No. |
132912-09-5 |
|---|---|
Molecular Formula |
C34H68O |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
tetratriacontanal |
InChI |
InChI=1S/C34H68O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h34H,2-33H2,1H3 |
InChI Key |
ZSRZISBVEUGQRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Natural Abundance and Biogeochemical Distribution of Tetratriacontanal
Botanical Origins and Tissue-Specific Accumulation
Distribution Across Diverse Plant Taxa
Cereal Crops and Agricultural Residues (e.g., Avena sativa L., Miscanthus, Saccharum officinarum, Wheat straw)
The waxy coatings on cereal crops and their agricultural residues are a potential source of various lipophilic compounds.
Avena sativa L. (Oat): The straw of oats contains n-aldehydes as a notable component of its lipophilic extracts.
Miscanthus species: Studies on the wax composition of Miscanthus have identified fatty aldehydes. However, the reported chain lengths for these aldehydes are in the range of C24 to C30, which would exclude tetratriacontanal. core.ac.uk
Saccharum officinarum (Sugarcane): Aldehydes are a major component of sugarcane wax, particularly from the rind, where they can make up 55-60% of the wax. ipb.ac.id Analysis of sugarcane bagasse has shown that the aldehyde chain lengths can range from C26 to C34, confirming the presence of this compound. core.ac.uk
Triticum aestivum (Wheat): The cuticular wax of wheat straw contains aldehydes as a major compound class, accounting for up to 36.7% of the total wax in some analyses. researchgate.netacademie-sciences.fr
Succulent and Ornamental Plant Species (e.g., Agave americana, Clivia miniata, Ficus elastica, Ligustrum vulgare)
Several common succulent and ornamental plants feature this compound or other very-long-chain aldehydes in their leaf waxes.
Agave americana (Century Plant) and Clivia miniata (Natal Lily): The cuticular waxes on the leaves of both Agave americana and Clivia miniata contain n-alkanals, although they are present in relatively small amounts, with aldehydes making up about 6% of the cuticular wax in C. miniata.
Ficus elastica (Rubber Tree): The leaf wax of the rubber tree is characterized by a high proportion of n-alkanals, which constitute about 60% of the aliphatic wax fraction. Within this fraction, this compound (C34) is a prominent component, along with triacontanal (B1230368) (C30) and dotriacontanal (B1195539) (C32).
Ligustrum vulgare (Wild Privet): The epicuticular wax layer on the leaves of Ligustrum vulgare is composed entirely of homologous series of very-long-chain aliphatic compounds, which includes aldehydes. tubitak.gov.tracs.org
| Species | Total n-Alkanals (% of Aliphatic Wax) | Prominent Aldehydes |
|---|---|---|
| Ficus elastica | ~60% | C30, C32, C34 |
| Clivia miniata | ~6% | Not specified |
| Agave americana | Present | Not specified |
Data for Ficus elastica and Clivia miniata is derived from detailed cuticular wax composition analysis.
Date Palm (Phoenix dactylifera) Leaves
The leaves of the date palm (Phoenix dactylifera) are well-adapted to hot, arid environments, and their cuticular wax plays a critical role in this survival. scispace.com Chemical analysis of date palm leaf wax has identified a diverse range of lipophilic compounds, including long-chain aldehydes. whiterose.ac.ukwhiterose.ac.uk Specifically, aldehydes with chain lengths up to this compound (C34) have been reported, indicating its presence in the protective waxy layer of the leaves. researchgate.net
Homologous Series Profiles of n-Alkanals in Plant Waxes (e.g., C22-C36 range)
Species-Specific Variation in Insect Cuticular Aldehydes
The profile of cuticular lipids, including the specific aldehydes present, can vary between different insect species. These variations contribute to species-specific chemical signatures that are important for processes like host recognition by natural enemies. For instance, the chemical cues emitted by host insects are often distinct from the background odors of the plants they inhabit, making them reliable signals for parasitoids.
While a study on the whitefly Trialeurodes vaporariorum also investigated its chemical cues, comparisons with previous work on Bemisia argentifolii highlight potential differences in surface lipid composition. Although direct comparison of aldehyde profiles was not the primary focus, the study noted differences in the carbon chain lengths of identified esters between the two species, attributing this partly to different analytical methods. Such variations underscore the species-specific nature of insect cuticular lipid profiles, where aldehydes like this compound play a role in a complex chemical blend.
Advanced Analytical Methodologies for Isolation, Characterization, and Quantification of Tetratriacontanal
Extraction Techniques from Complex Biological Matrices
The initial and critical step in the analysis of tetratriacontanal is its effective extraction from the intricate matrix of biological tissues, primarily plant cuticles. The choice of extraction method depends on the specific research goals, such as whether to isolate epicuticular wax exclusively or the total cuticular wax content.
Organic Solvent Extraction
Organic solvent extraction is a widely employed and established method for isolating cuticular waxes, including this compound. sci-hub.seresearchgate.net This technique involves immersing the biological material, such as leaves, in a suitable organic solvent to dissolve the lipophilic wax components. biorxiv.org The selection of the solvent is crucial and can influence the composition of the extracted wax. core.ac.uk
Commonly used solvents for this purpose include:
Hexane (B92381): Often used for its ability to effectively dissolve non-polar compounds like the long-chain alkanes and aldehydes found in cuticular wax. core.ac.uknih.gov
Chloroform (B151607): A versatile solvent capable of extracting a broad range of lipophilic compounds. nih.govscienceopen.comresearchgate.net It is frequently used for exhaustive extraction of total cuticular waxes. biorxiv.orgnih.gov
Ethanol: This polar solvent can be used, sometimes in combination with other solvents, to extract a spectrum of compounds. core.ac.ukinnovareacademics.in
Acetone: Used in Soxhlet extraction procedures to isolate lipophilic compounds from plant materials like straw. csic.es
Trichloromethane: Employed for the extraction of cuticular wax compounds, often followed by a derivatization step to prepare the sample for analysis. nih.gov
The duration of the extraction can range from a brief immersion of a few seconds to several minutes or even overnight, depending on the desired fraction of wax to be collected (epicuticular vs. total). biorxiv.orgnih.govscienceopen.com For instance, a short 30-second dip in chloroform is often used to selectively remove the outermost epicuticular wax layer. nih.gov Following extraction, the solvent is typically evaporated under a stream of nitrogen or under reduced pressure to concentrate the wax extract. nih.govnih.gov
| Solvent | Typical Application | Source |
|---|---|---|
| Hexane | Extraction of non-polar wax components. | core.ac.uknih.gov |
| Chloroform | Exhaustive extraction of total cuticular waxes. | nih.govscienceopen.comresearchgate.net |
| Ethanol | Used alone or with other solvents for broad-spectrum extraction. | core.ac.ukinnovareacademics.in |
| Acetone | Soxhlet extraction of lipophilic compounds. | csic.es |
| Trichloromethane | Extraction of cuticular waxes prior to derivatization. | nih.gov |
Supercritical Fluid Extraction (e.g., scCO2)
Supercritical fluid extraction (SFE) presents a green and highly tunable alternative to traditional organic solvent extraction. ajgreenchem.comajgreenchem.com This technique utilizes a supercritical fluid, most commonly carbon dioxide (scCO2), which exhibits properties of both a liquid and a gas. ajgreenchem.com By manipulating pressure and temperature, the solvating power of scCO2 can be precisely controlled, allowing for selective extraction of specific compound classes. core.ac.ukscielo.br
The advantages of SFE with CO2 include its non-toxic nature, the absence of solvent residue in the final extract, and the ability to preserve thermolabile compounds due to low operating temperatures. ajgreenchem.comajgreenchem.com SFE has been successfully applied to extract waxes from various biomass sources, yielding extracts that can be rich in long-chain aldehydes like this compound. core.ac.ukwhiterose.ac.uk The composition of the wax extracted via SFE can differ from that obtained with organic solvents, with scCO2 sometimes showing greater efficiency in extracting certain compounds like wax esters and n-alkanes. github.io The use of a co-solvent, such as ethanol, can further modify the polarity of the supercritical fluid, enhancing the extraction of a wider range of compounds. rsc.org
Mechanical Isolation of Cuticular Waxes
For studies focusing specifically on the composition of the outermost epicuticular wax layer, mechanical isolation methods are employed. These techniques avoid the co-extraction of intracuticular waxes that can occur with solvent-based methods. nih.gov
One common method involves the use of a polymer film, such as gum arabic or collodion. nih.govbiorxiv.org The adhesive is applied to the leaf surface and, once dried, is peeled off, taking the epicuticular wax crystals with it. biorxiv.orgbiorxiv.org The wax is then dissolved from the polymer film using a suitable solvent like chloroform or hexane. biorxiv.orgbiorxiv.org This approach has been instrumental in revealing compositional gradients between the epicuticular and intracuticular wax layers. nih.gov
Chromatographic Separation and Identification Protocols
Following extraction, the complex mixture of wax components must be separated and identified. Gas chromatography is the cornerstone technique for analyzing volatile and semi-volatile compounds like this compound.
Gas Chromatography (GC) with Specialized Detectors (e.g., Flame Ionization Detection)
Gas chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. innovareacademics.in For quantitative analysis of this compound and other wax components, a Flame Ionization Detector (FID) is commonly used. nih.gov The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte, allowing for accurate quantification when calibrated with an internal standard. github.io An internal standard, such as n-tetracosane or n-dotriacontane, is added to the extract before analysis to correct for variations in injection volume and detector response. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular and Quantitative Analysis
For definitive identification of this compound, GC is coupled with mass spectrometry (MS). wikipedia.org As separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. wikipedia.org The resulting mass spectrum is a unique fingerprint of the molecule, based on the mass-to-charge ratio of its fragments, which allows for unambiguous identification by comparison to spectral libraries and authentic standards. innovareacademics.inwikipedia.org
GC-MS is a powerful tool for both qualitative and quantitative analysis of cuticular wax composition. nih.govacs.org Studies analyzing the epicuticular wax of various plants have successfully identified this compound as a component using GC-MS. nih.govresearchgate.net The technique is sensitive enough to detect trace amounts of compounds and provides detailed structural information. wikipedia.org Prior to GC-MS analysis, wax extracts containing compounds with active hydrogen atoms (like alcohols and acids) are often derivatized, for example, by silylation, to increase their volatility and improve chromatographic performance. nih.govgithub.io
| Plant Species | Finding | Source |
|---|---|---|
| Ficus elastica | Identified as a prominent n-alkanal in the aliphatic wax fraction. | nih.gov |
| Oryza sativa L. (Rice) | Detected in leaf wax. | nii.ac.jp |
| Sesame (Sesamum indicum) | Identified in developing leaf cuticular waxes. | researchgate.net |
| Rice (unspecified variety) | Identified in wax composition. | acs.org |
| Bagasse | Identified in hexane extract. | core.ac.uk |
| Trialeurodes vaporariorum (Whitefly) honeydew | Identified in cuticular extracts. |
Preparative and Thin-Layer Chromatography for Component Isolation
The isolation of this compound from complex biological matrices, such as plant epicuticular waxes, necessitates robust purification techniques. sci-hub.se Preparative chromatography and thin-layer chromatography (TLC) are fundamental methods employed for this purpose. sci-hub.seumich.edu
Preparative Chromatography: Preparative liquid chromatography (Prep LC) is a technique used to separate and purify quantities of specific substances from a mixture. welch-us.comchromatographyonline.com Unlike analytical chromatography, which aims to identify and quantify components, the goal of preparative chromatography is to isolate a significant amount of a pure compound for further analysis or use. chromatographyonline.comymcamerica.com For isolating this compound, a crude lipophilic extract from a natural source, like oat straw, is first obtained. csic.es This extract is then subjected to preparative column chromatography, often using silica (B1680970) gel as the stationary phase.
The separation is typically achieved by eluting the column with a solvent gradient of increasing polarity. core.ac.ukyoutube.com Nonpolar compounds elute first, followed by compounds of increasing polarity. Since this compound is a very-long-chain aliphatic aldehyde, it is relatively nonpolar, but the aldehyde functional group provides some polarity. A common solvent system starts with a nonpolar solvent like hexane, with increasing amounts of a slightly more polar solvent, such as dichloromethane (B109758) or diethyl ether, gradually added to elute the various wax components. Fractions are collected systematically and analyzed for purity.
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of preparative separations and assessing the purity of collected fractions. umich.eduyoutube.com It is a fast, simple, and inexpensive method performed on a plate coated with a thin layer of an adsorbent like silica gel or alumina. wikipedia.orgsigmaaldrich.com A small spot of the sample is applied to the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). umich.edukhanacademy.org The solvent moves up the plate by capillary action, separating the components of the mixture based on their differential affinity for the stationary and mobile phases. wikipedia.orgkhanacademy.org
For this compound, TLC can be used to select an appropriate solvent system for the preparative column chromatography. wikipedia.org After fractionation, the purity of each fraction is checked by TLC. Fractions containing the compound of interest with a similar purity profile are then combined. Visualization of the separated spots on the TLC plate can be achieved using methods like exposure to iodine vapor or by spraying with specific reagents that react with aldehydes, followed by heating. wikipedia.org Aldehyde dimethylacetal derivatives can be effectively separated on silica TLC plates using toluene (B28343) as the developing solvent. nih.gov
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase (Eluent) | Hexane: Diethyl Ether (e.g., 95:5 v/v) or Toluene |
| Sample Preparation | Dissolved in a volatile solvent like chloroform or hexane |
| Visualization |
|
Spectroscopic Approaches for Definitive Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS))
Once isolated and purified, spectroscopic techniques are employed to confirm the precise chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.comwikipedia.org For this compound (C₃₄H₆₈O), both ¹H and ¹³C NMR are used for unambiguous structural confirmation.
¹H NMR: The proton spectrum of this compound shows characteristic signals that confirm its structure. The most downfield signal is the aldehyde proton (-CHO), which typically appears as a triplet between δ 9.5 and 9.8 ppm due to coupling with the adjacent methylene (B1212753) (-CH₂-) group. uwimona.edu.jmvanderbilt.edu The protons of the methylene group alpha to the carbonyl (–CH₂CHO) resonate around δ 2.4 ppm. The vast majority of the protons are part of the long aliphatic chain, giving rise to a large, complex signal centered around δ 1.2-1.4 ppm. The terminal methyl group (-CH₃) of the chain appears as a triplet at approximately δ 0.9 ppm. uwimona.edu.jm
¹³C NMR: The carbon spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield, typically in the range of δ 200-205 ppm. The carbon alpha to the carbonyl group appears around δ 44 ppm. The carbons of the long methylene chain produce a series of signals between δ 22 and 32 ppm, and the terminal methyl carbon resonates at approximately δ 14 ppm. uwimona.edu.jm
| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aldehyde (H -C=O) | ~9.7 (t) | - |
| Aldehyde (H-C =O) | - | ~202 |
| α-Methylene (H ₂C-CHO) | ~2.4 (m) | - |
| α-Methylene (H₂C -CHO) | - | ~44 |
| Alkyl Chain (-(CH ₂)₃₁-) | ~1.2-1.4 (m) | - |
| Alkyl Chain (-(C H₂)₃₁-) | - | ~22-32 |
| Terminal Methyl (-CH ₃) | ~0.9 (t) | - |
| Terminal Methyl (-C H₃) | - | ~14 |
t = triplet, m = multiplet
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is a soft ionization technique suitable for analyzing large, non-volatile, and thermally labile molecules like very-long-chain aldehydes. However, the analysis of aldehydes can be challenging due to their relatively low ionization efficiency. springernature.com To overcome this, chemical derivatization is often employed prior to MALDI analysis. acs.org
A notable strategy involves on-tissue derivatization for MALDI-MS imaging, which can also be applied to purified samples. acs.org Reagents such as 1-(4-(aminomethyl)phenyl)pyridin-1-ium (AMPP) can be used to covalently tag the aldehyde group. This reaction introduces a permanent positive charge to the molecule, significantly enhancing its detection sensitivity in positive-ion mode MALDI-MS. acs.org Following derivatization, the mass spectrum would show a prominent ion corresponding to the mass of this compound plus the mass of the AMPP tag, confirming the molecular weight of the original aldehyde. Tandem MS (MS/MS) experiments can then be performed on this derivatized ion to induce fragmentation and further confirm the structure.
Chemical Derivatization Strategies for Enhanced Chromatographic Resolution and Detection (e.g., Silylation)
Chemical derivatization is a key strategy to improve the analytical properties of this compound, particularly for gas chromatography (GC) and mass spectrometry (MS). The primary goals are to increase volatility, improve thermal stability, and enhance detection sensitivity. tandfonline.com
Silylation: While silylation is most commonly used to derivatize active hydrogen-containing functional groups like alcohols and acids, it has also been applied to aldehydes for GC-MS analysis. researchgate.netgreyhoundchrom.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize this compound. nih.govresearchgate.net The derivatization converts the aldehyde into its corresponding trimethylsilyl (B98337) (TMS) enol ether. This derivative is more volatile and thermally stable than the parent aldehyde, allowing for improved peak shape and resolution during GC analysis.
Other Derivatization Methods: Besides silylation, several other derivatization techniques are highly effective for analyzing long-chain aldehydes:
Oxime Formation: Aldehydes readily react with O-alkylhydroxylamine reagents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to form stable oxime derivatives. nih.govnih.gov The resulting PFB-oximes are highly electronegative, making them ideal for sensitive detection by GC with an electron-capture detector (GC-ECD) or negative chemical ionization mass spectrometry (NCI-MS). nih.gov
Hydrazone Formation: Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with aldehydes to form colored 2,4-dinitrophenylhydrazone derivatives. springernature.com These derivatives contain a strong chromophore, enabling sensitive detection by HPLC with a UV-Vis detector.
Acetal Formation: One of the earliest methods for GC analysis of fatty aldehydes involves their conversion to dimethylacetal (DMA) derivatives. nih.gov These are well-resolved from fatty acid methyl esters on both polar and non-polar GC columns, and their electron ionization (EI) mass spectra yield characteristic fragment ions that aid in identification. nih.gov
| Reagent | Derivative Formed | Analytical Enhancement | Technique |
|---|---|---|---|
| MSTFA or BSTFA | Trimethylsilyl (TMS) enol ether | Increases volatility and thermal stability | GC-MS |
| PFBHA | Pentafluorobenzyl (PFB) oxime | Enhances sensitivity for electron capture detection | GC-ECD, GC-MS (NCI) |
| DNPH | 2,4-Dinitrophenylhydrazone | Adds a UV-active chromophore for sensitive detection | HPLC-UV |
| Acidified Methanol | Dimethylacetal (DMA) | Improves volatility and chromatographic properties | GC-MS |
| AMPP | Positively charged imine | Enhances ionization efficiency and sensitivity | MALDI-MS, LC-MS |
Ecological and Biological Functions of Tetratriacontanal
Contribution to Plant Cuticular Barrier Integrity and Functionality
The plant cuticle is a protective layer that covers the epidermis of terrestrial plants, acting as a crucial barrier between the plant and its surrounding environment. mdpi.com Composed of a cutin polymer matrix with embedded and overlying waxes, the cuticle's primary function is to prevent water loss and protect against various stresses. mdpi.comnih.gov Cuticular waxes, including aldehydes like tetratriacontanal, are key to the cuticle's hydrophobic properties. sci-hub.se
Role in Plant Adaptation to Environmental Stressors
The composition and quantity of cuticular wax, including this compound, are critical for a plant's ability to withstand environmental challenges. mdpi.comresearchgate.net The waxy layer serves as a primary defense against abiotic stresses such as drought, extreme temperatures, and UV radiation. taylorfrancis.comfrontiersin.orgijplantenviro.com
Drought and Water Loss: By forming a hydrophobic barrier, cuticular waxes limit non-stomatal water loss, a crucial adaptation for survival in arid conditions. frontiersin.org The presence of long-chain aldehydes like this compound contributes to this water-repellent property. sci-hub.se
Temperature Regulation: The waxy layer can reflect excess solar radiation, helping to protect the plant from heat stress. slideshare.net
UV Radiation Shielding: Some components of cuticular wax can absorb or scatter harmful UV-B radiation, mitigating potential damage to the plant's cellular structures. mdpi.com
The production of cuticular wax components can be influenced by environmental conditions. Plants may alter the composition of their cuticular wax in response to stress, indicating an adaptive mechanism to cope with changing environmental pressures. taylorfrancis.com
Mediation of Plant-Microorganism and Plant-Pathogen Interactions
The cuticle is the first line of defense against microbial pathogens, including fungi and bacteria. scitechnol.comcaister.commpg.de The physical and chemical properties of the cuticular wax can inhibit pathogen attachment, germination, and penetration. sci-hub.se
The surface characteristics created by epicuticular waxes, including the presence of aldehydes, can influence the hydrophobicity of the leaf surface. This can prevent the formation of water films that are often necessary for the germination and proliferation of fungal spores. sci-hub.se Furthermore, specific chemical compounds within the wax may have direct antimicrobial properties or act as signals in plant defense pathways. lifeasible.com The intricate relationship between plant hosts and pathogens involves a complex interplay of molecular recognition and defense responses, where the cuticle plays a pivotal role. nih.gov
Developmental Regulation of Cuticular Wax Composition in Fruits
The composition of cuticular wax is not static and can change throughout the development of a plant and its organs, particularly in fruits. nih.gov These changes can impact the fruit's quality, shelf-life, and resistance to post-harvest decay. sci-hub.se
During fruit development and ripening, the biosynthesis of cuticular wax components, including aldehydes, is a highly regulated process. researchgate.net For example, studies on various fruits have shown that the quantity and composition of wax change as the fruit matures. frontiersin.org In sesame leaves, the amounts of various aldehydes, including this compound, were found to vary during different stages of plant growth. researchgate.net This developmental regulation ensures that the cuticle's properties are optimized for the specific needs of the fruit at each stage, from growth to ripening and senescence. nih.gov
Involvement in Inter-Organismal Chemical Communication and Signaling
Beyond its protective functions for the plant, this compound also plays a role in chemical communication between different organisms, particularly insects. As a semiochemical, it can convey information that influences the behavior of other species. core.ac.uk
Function as Kairomones or Semiochemicals in Insect Chemical Ecology
In insect chemical ecology, a kairomone is a semiochemical emitted by one species that benefits a receiving species, often to the detriment of the emitter. researchgate.netwikipedia.org this compound has been identified as a component of insect cuticular lipids and plant waxes that can act as a kairomone. researchgate.net
Foraging insects, including parasitoids and predators, can use these chemical cues to locate their hosts or prey. numberanalytics.com The presence of specific long-chain aldehydes like this compound on a plant's surface or an insect's cuticle can serve as a reliable signal for searching natural enemies.
Table 1: Identified Aldehydes in Whitefly Nymph Extracts
| Compound | Type |
| Octacosanal (B1229985) | Aldehyde |
| Triacontanal (B1230368) | Aldehyde |
| Dotriacontanal (B1195539) | Aldehyde |
| This compound | Aldehyde |
| Data sourced from a study on Bemisia argentifolii nymphs. |
Influence on Host-Parasitoid and Prey-Predator Dynamics in Insects
The kairomonal function of this compound can significantly influence the population dynamics of host-parasitoid and prey-predator systems. plos.orgnih.govjcu.czejpam.comnih.gov By providing a chemical cue for host or prey location, these semiochemicals can increase the foraging efficiency of parasitoids and predators. numberanalytics.com
This increased efficiency can lead to higher rates of parasitism or predation, thereby regulating the population of the host or prey species. researchgate.netnih.govwikipedia.orgfrontiersin.orgyoutube.com For instance, parasitoid wasps may be attracted to the scent of this compound emanating from their herbivorous host, which in turn has ingested it from its food plant. This tri-trophic interaction highlights the complex ecological webs that can be mediated by a single chemical compound. The study of these dynamics is crucial for understanding ecosystem stability and for the development of biological control strategies in agriculture. plos.orgnih.gov
Unexplored Physiological Roles in Diverse Biological Systems
This compound, a very-long-chain aldehyde with the chemical formula C₃₄H₆₈O, is a constituent of the epicuticular wax in a variety of terrestrial organisms. While its role in forming a protective barrier against desiccation and external threats is well-established, emerging research suggests that its physiological functions may be far more complex and diverse. This section delves into the largely uncharted territory of this compound's potential roles in various biological systems, moving beyond its structural function in waxes.
The biosynthesis of very-long-chain aldehydes like this compound occurs through the decarbonylation pathway, which also gives rise to other crucial cuticular components such as alkanes, secondary alcohols, and ketones. core.ac.uk This biosynthetic link positions this compound as a key intermediate in the production of a wide array of cuticular lipids, hinting at a broader regulatory or metabolic significance.
In the plant kingdom, the presence of this compound has been documented in the cuticular waxes of various species, including those from the order Sapindales. sci-hub.se While the primary role of these waxes is protective, there is growing evidence that individual components, including long-chain aldehydes, may have specific signaling functions. researchgate.netnih.gov For instance, aldehydes can act as signaling molecules in plant defense responses to both biotic and abiotic stresses. nih.gov The accumulation of aldehydes is often observed under stress conditions, suggesting a potential role for this compound in stress perception and response pathways. artal.netincotec.comrijkzwaan.commdpi.comnih.gov
In the intricate world of plant-insect interactions, long-chain aldehydes are being investigated as potential semiochemicals or allelochemicals. tandfonline.comgerli.com These compounds can influence insect behavior, such as host plant recognition. While direct evidence for this compound is still emerging, the known roles of other long-chain aldehydes in insect communication suggest that it may also function as a chemical cue. researchgate.net
In insects, the significance of long-chain aldehydes extends beyond their presence in cuticular waxes. They are crucial precursors in the biosynthesis of cuticular hydrocarbons, which themselves have vital roles as pheromones and waterproofing agents. researchgate.net The enzymatic conversion of long-chain fatty aldehydes to hydrocarbons is a key step that enabled the successful colonization of land by insects. Furthermore, the degradation of unsaturated cuticular hydrocarbons can generate a variety of volatile organic compounds, including aldehydes, which can act as pheromones guiding social behavior. biorxiv.org This raises the intriguing possibility that this compound or its derivatives could be involved in chemical communication systems that are yet to be fully understood.
The following table provides a summary of research findings related to the occurrence of this compound and its potential unexplored physiological roles.
| Organism/System | Detected Compound(s) | Potential Unexplored Physiological Role | Research Focus |
| Plants (general) | Long-chain aldehydes (including this compound) | Stress signaling molecule in response to abiotic and biotic factors. | Plant physiology, stress response |
| Plants (Sapindales) | This compound | Allelochemical mediating plant-insect interactions. | Chemical ecology |
| Insects (general) | Long-chain aldehydes | Precursor for cuticular hydrocarbon and pheromone biosynthesis. | Insect biochemistry, chemical ecology |
| Cockroaches (Periplaneta americana) | Volatile aldehydes (from CHC degradation) | Component of necromone or epideictic pheromones influencing aggregation behavior. | Insect social behavior |
| Sugarcane (Saccharum officinarum) | This compound | Component of rind wax with potential biorefinery applications. | Agricultural science, biorefinery |
| Date Palm (Phoenix dactylifera) | This compound | Component of leaf wax with potential industrial applications. | Agricultural science, material science |
While the foundational role of this compound in cuticular waxes is clear, the exploration of its deeper physiological significance is only just beginning. Future research focusing on its involvement in signaling pathways, as a biochemical precursor, and in mediating inter-organismal communication will be crucial in uncovering the full spectrum of its biological functions.
Co Occurrence and Interrelationships with Other Very Long Chain Lipid Classes
Association with n-Alkanals and Related Alkanoic Acids
Tetratriacontanal is a member of the homologous series of n-alkanals found in plant waxes. These aldehydes typically have even-numbered carbon chains, ranging from C22 to C34. sci-hub.se In the cuticular wax of various plant species, this compound is often found alongside other n-alkanals, such as hexacosanal (B1226863) (C26), octacosanal (B1229985) (C28), triacontanal (B1230368) (C30), and dotriacontanal (B1195539) (C32). sci-hub.senih.gov For instance, the aliphatic wax fraction of Ficus elastica leaves is predominantly composed of n-alkanals (60%), with triacontanal, dotriacontanal, and this compound being prominent. nih.gov Similarly, the main aldehydes identified in date palm leaves are dotriacontanal and this compound. whiterose.ac.uk
The biosynthesis of these n-alkanals is closely tied to that of very-long-chain fatty acids (VLCFAs). In what is known as the acyl-reduction pathway, VLCFAs are reduced to form primary alcohols and wax esters, while the decarbonylation pathway gives rise to aldehydes, alkanes, secondary alcohols, and ketones. researchgate.net This shared biosynthetic origin explains the frequent co-occurrence of n-alkanals and their corresponding n-alkanoic acids. The cuticular waxes of Clivia miniata and Agave americana contain both n-alkanals and a significant proportion of alkanoic acids, with chain lengths often mirroring each other. nih.gov For example, the wax of Ficus elastica shows a strong presence of C30, C32, and C34 n-alkanals and their corresponding alkanoic acids. nih.gov
Presence with Very-Long-Chain Primary Alcohols (e.g., Tetratriacontanol)
The biochemical relationship between very-long-chain aldehydes and primary alcohols is direct, with aldehydes being the immediate precursors to primary alcohols in one of the major wax biosynthesis pathways. mdpi.com Consequently, this compound is frequently detected in conjunction with its corresponding alcohol, tetratriacontanol (C34-OH).
This association is evident in the cuticular waxes of several species. For example, in the sweetpotato whitefly, Bemisia tabaci, the external waxes are composed of this compound and tetratriacontanol. cleaninginstitute.org In plants, the cuticular wax of Clivia miniata and Agave americana contains significant amounts of primary alcohols, including triacontanol (B1677592) (C30), dotriacontanol (C32), and tetratriacontanol (C34). nih.gov Similarly, rice bran wax contains a range of primary alcohols from C22 to C36, including tetratriacontanol. ebm-journal.org
The following table presents data on the co-occurrence of this compound and tetratriacontanol in the cuticular wax of various organisms.
| Organism/Plant Part | This compound (C34-Aldehyde) | Tetratriacontanol (C34-Alcohol) | Reference |
| Bemisia tabaci (Sweetpotato whitefly) | Present | Present | cleaninginstitute.org |
| Clivia miniata (leaf) | Present | Present | nih.gov |
| Agave americana (leaf) | Not specified | Present | nih.gov |
| Date Palm (Phoenix dactylifera) leaves | Present | Present | whiterose.ac.uk |
| Sugarcane (Saccharum officinarum) leaves | Not specified | Present | github.io |
Contextualization within Broader Cuticular Wax Compositions
Cuticular wax is a complex mixture, and the presence of this compound should be understood within the broader context of its diverse chemical landscape. nih.govresearchgate.net This landscape includes hydrocarbons, esters, ketones, and cyclic compounds like triterpenoids and sterols. sci-hub.senih.govscispace.com
Hydrocarbons (e.g., n-Alkanes)
N-alkanes are ubiquitous components of plant cuticular waxes and are products of the decarbonylation pathway, which also produces aldehydes. researchgate.net Therefore, this compound often coexists with a series of n-alkanes, which typically have odd-numbered carbon chains. While the aldehyde and alcohol fractions are biochemically linked, the relationship with alkanes is also close, stemming from a shared precursor. The cuticular wax of many species, including wild tomato and apple, contains a significant proportion of n-alkanes, such as n-nonacosane and n-hentriacontane. nih.gov
Esters (e.g., Wax Esters, Acylglycerides)
Wax esters, formed from the esterification of a fatty acid and a fatty alcohol, are another major class of compounds found alongside this compound. mdpi.comnih.gov These esters can have very long carbon chains, often ranging from C38 to C70. scispace.com The presence of both aldehydes (like this compound) and primary alcohols in the wax composition provides the necessary precursors for the formation of these esters. researchgate.net For example, the cuticular wax of wild tomato species contains esters in addition to alkanes and triterpenoids. nih.gov
Triterpenoids and Sterols
In addition to the aliphatic compounds, cuticular waxes often contain cyclic molecules such as triterpenoids and sterols. sci-hub.semdpi.comnih.gov These compounds have a different biosynthetic origin from the very-long-chain fatty acid-derived components. nih.gov However, they are integral to the structure and function of the cuticle in many species. For example, the fruit waxes of tomato, apple, and grape are rich in triterpenoids like amyrins and oleanolic acid. nih.govplos.org Sterols, such as β-sitosterol, are also commonly found. researchgate.net The relative abundance of these cyclic compounds versus aliphatic compounds like this compound varies significantly between species and even cultivars. sci-hub.senih.gov
The following table summarizes the major classes of compounds that co-occur with this compound in plant cuticular waxes.
| Compound Class | Examples | Biosynthetic Relationship to this compound |
| n-Alkanals | Hexacosanal, Octacosanal, Triacontanal | Same homologous series |
| n-Alkanoic Acids | Hexacosanoic acid, Octacosanoic acid | Precursors to n-alkanals |
| Primary Alcohols | Tetratriacontanol, Dotriacontanol | Product of n-alkanal reduction |
| n-Alkanes | Nonacosane, Hentriacontane | Shared decarbonylation pathway |
| Wax Esters | Palmitoyl-triacontanol | Utilizes primary alcohol precursors |
| Ketones | Nonacosan-15-one | Shared decarbonylation pathway |
| Triterpenoids | α-amyrin, β-amyrin, Oleanolic acid | Different biosynthetic pathway |
| Sterols | β-sitosterol | Different biosynthetic pathway |
Future Research Directions and Emerging Methodologies
Investigation of Species-Specific Biosynthetic Enzyme Characterization
The biosynthesis of alkanes from fatty acids involves the intermediate formation of fatty aldehydes. nih.gov The enzymes responsible, aldehyde decarbonylases (ADOs), catalyze the removal of the carbonyl group to produce the final alkane. nih.govacs.org However, the specific enzymes involved in the production and conversion of tetratriacontanal remain poorly characterized in most organisms.
Future research must focus on identifying and characterizing the species-specific enzymes responsible for this compound biosynthesis. This includes the long-chain acyl-CoA reductases (ACRs) that produce the aldehyde from an acyl-CoA precursor and the decarbonylases that may further modify it. nih.gov In plants, the decarbonylase is thought to be an integral membrane protein similar to stearoyl-CoA desaturase. nih.gov In contrast, cyanobacteria possess a soluble non-heme di-iron oxygenase, while insects utilize a membrane-bound P450-type enzyme. acs.org
A significant challenge in studying these enzymes is the very poor solubility of their long-chain aldehyde substrates, which complicates kinetic analysis. nih.govacs.org Overcoming this requires innovative biochemical assays. Moreover, the turnover rate for these enzymes can be extremely slow, posing another hurdle for their characterization. nih.gov Future work should aim to isolate these enzymes from organisms known to produce high levels of this compound, such as certain plants and insects, and perform detailed kinetic and structural analyses to understand their mechanisms and substrate specificities. nih.govwhiterose.ac.ukresearchgate.net
Advanced Ecological Studies to Elucidate Functional Significance
This compound is a component of epicuticular waxes, which form a protective hydrophobic layer on the surfaces of terrestrial plants and some insects. sci-hub.secleaninginstitute.orgacs.org This layer is crucial for preventing water loss and protecting against environmental stresses. nih.govsci-hub.se While the general protective function of waxes is established, the specific contribution of individual components like this compound is not well understood.
Advanced ecological studies are needed to clarify the precise functional significance of this compound. For plants, this involves investigating how the presence and concentration of this compound on the leaf cuticle influence interactions with herbivores, pathogens, and environmental factors like UV radiation and drought. sci-hub.se Studies have noted that the chemical composition of these waxes varies with the plant's growth stage and nutrient availability, such as nitrogen levels, suggesting a dynamic role in plant physiology and ecology. acs.org However, a low number of ecological studies hinders a deeper understanding of the relevance of specific wax components. sci-hub.se
In insects, external lipids, including aldehydes, can be involved in chemical communication, parasitization, or predation defense. cleaninginstitute.org For example, differences in cuticular aldehydes have been observed between different whitefly species, which could relate to host-plant interactions or predator avoidance. researchgate.net Future research should employ sophisticated ecological experiments to determine how this compound specifically mediates these interactions in both plants and animals.
Development of Innovative Analytical Techniques for High-Throughput Profiling
Progress in understanding the roles of this compound is closely linked to advancements in analytical chemistry. Traditional methods can be time-consuming, hindering large-scale studies. acs.org The development of innovative, high-throughput analytical techniques is essential for profiling lipids like this compound across many samples, which is necessary for ecological studies, metabolic screening, and systems biology research. waters.com
Recent advances in mass spectrometry (MS) are at the forefront of this effort. acs.orgnumberanalytics.com Techniques such as Direct Infusion Mass Spectrometry (DI-MS) coupled with an Orbitrap analyzer allow for the rapid molecular survey of lipids without prior chromatographic separation. nih.gov For more detailed analysis, coupling Ultra-Performance Liquid Chromatography (UPLC) with high-resolution mass spectrometry provides excellent separation and sensitivity for complex lipid mixtures in a short timeframe. waters.com Another promising technology is the RapidFire system, which uses solid-phase extraction (SPE) instead of traditional HPLC, reducing sample processing time to mere seconds per sample. acs.org
These high-throughput methods enable the creation of detailed "lipid profiles," which are mass spectra representing the composition and abundance of lipids in a sample. nih.gov Such profiles can be used to monitor changes in this compound levels in response to various stimuli or across different developmental stages or environmental conditions. acs.orgnih.govnih.gov Further development should focus on enhancing the automation, reproducibility, and standardization of these methods for large-scale lipidomic analyses. waters.comlifs-tools.org
Exploration of Specific Molecular Signaling Pathways (e.g., in insect behavior or plant defense)
Lipids are not just structural components or energy stores; they are also critical signaling molecules. nih.govlifs-tools.orgbiorxiv.org A key future direction is to explore the specific molecular signaling pathways that may be triggered or modulated by this compound, particularly in contexts like insect behavior and plant defense.
In insects, behavior is regulated by a complex network of signaling pathways, including those involving neuropeptides and biogenic amines like octopamine (B1677172) and tyramine. numberanalytics.comresearchgate.netnih.gov Nutrition-mediated behaviors are often modulated by the insulin/insulin-like growth factor signaling (IIS) pathway, which communicates information about the organism's nutritional state to the brain. frontiersin.org Cuticular lipids can act as pheromones or cues in mate recognition and other social behaviors. frontiersin.org Future research could investigate whether this compound, as a component of the insect cuticle, acts as an external signal that interfaces with these internal pathways to modulate behaviors such as courtship, aggression, or aggregation.
In plants, cuticular waxes are the first line of defense. It is plausible that this compound or its metabolic derivatives could act as signals to activate plant defense pathways upon damage by herbivores or pathogens. Investigating this requires targeted studies that expose plants to this compound and monitor the activation of known defense signaling cascades, such as those involving jasmonic acid or salicylic (B10762653) acid.
Application of Systems Biology Approaches to Lipid Metabolism (e.g., Metabolomics, Lipidomics)
Lipidomics, the large-scale study of all lipids in a biological system, can provide a detailed snapshot of the lipidome and reveal how it changes in response to genetic or environmental perturbations. numberanalytics.comlifs-tools.org By combining lipidomics data with transcriptomics (gene expression), proteomics (protein expression), and metabolomics (small molecule profiles), researchers can build comprehensive models of lipid metabolism. frontiersin.org
This integrated multi-omics approach can help answer key questions about this compound metabolism. frontiersin.org For instance, it can identify the regulatory networks and transcription factors that control its biosynthesis and elucidate how its production is coordinated with other metabolic pathways. Systems biology can reveal novel functions and interactions that would not be apparent from studying the compound in isolation, providing a deeper understanding of its role in complex diseases and biological processes. biorxiv.org
Q & A
Q. What established laboratory protocols are recommended for synthesizing Tetratriacontanal, and how can reproducibility be ensured?
this compound (C₃₄H₆₈O) is typically synthesized via oxidation of tetratriacontanol using reagents like pyridinium chlorochromate (PCC) or Jones reagent. To ensure reproducibility, document reaction conditions (temperature, solvent purity, stoichiometry) and employ purification methods such as column chromatography or recrystallization. Provide full characterization data (e.g., NMR, IR, mass spectrometry) and cross-reference established protocols from peer-reviewed literature .
Q. What analytical techniques are critical for verifying the structural identity and purity of this compound?
Key techniques include:
- NMR spectroscopy : Confirm carbonyl resonance (δ ~9-10 ppm for aldehydes) and alkyl chain integrity.
- Mass spectrometry : Validate molecular ion peaks (e.g., m/z = 492.6 for [M]⁺).
- Chromatography : Use HPLC or GC with standardized columns to assess purity (>95% by area normalization). Always compare results with published spectra and include error margins for quantitative analyses .
Q. How should researchers address inconsistencies in reported physical properties (e.g., melting points) of this compound?
Discrepancies may arise from impurities or measurement variability. Replicate experiments under controlled conditions (e.g., heating rate ≤1°C/min for DSC). Cross-validate purity via elemental analysis or HPLC. Cite methodological details from conflicting studies to identify variables (e.g., solvent traces) .
Advanced Research Questions
Q. What strategies are effective for elucidating the supramolecular behavior of this compound in lipid bilayer systems?
Employ molecular dynamics simulations paired with experimental techniques like Langmuir-Blodgett trough measurements. Analyze chain packing via X-ray diffraction and correlate with thermodynamic data (e.g., enthalpy changes from ITC). Address contradictions in literature by testing multiple model membranes (e.g., DPPC vs. DOPC) and reporting statistical significance of interactions .
Q. How can researchers optimize catalytic systems for selective oxidation of Tetratriacontanol to this compound without over-oxidation?
Design experiments testing heterogeneous catalysts (e.g., Au/TiO₂) under inert atmospheres. Monitor reaction progress via in-situ FTIR to detect intermediates. Use DoE (Design of Experiments) to evaluate variables (catalyst loading, temperature). Compare turnover frequencies with mechanistic studies to identify rate-limiting steps .
Q. What methodologies are suitable for investigating the environmental fate of this compound in aquatic ecosystems?
Conduct microcosm studies with LC-MS/MS quantification to track degradation products. Include abiotic controls (light, pH) and biotic factors (microbial consortia). Apply kinetic models (e.g., first-order decay) and validate with field samples. Address data gaps by contrasting results across sediment types and salinity gradients .
Methodological Frameworks
Q. How should researchers design studies to resolve contradictions in this compound’s biological activity across cell lines?
Adopt a standardized assay protocol (e.g., MTT viability assay with matched cell passage numbers). Validate findings using orthogonal methods (e.g., flow cytometry for apoptosis). Perform meta-analyses of existing data to identify confounding variables (e.g., serum concentration, exposure time) .
Q. What statistical approaches are recommended for analyzing heterogeneous datasets in this compound research?
Use multivariate analysis (PCA or PLS) to identify latent variables in spectral or biological data. Apply Bayesian inference to quantify uncertainty in kinetic studies. For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U) and report effect sizes with confidence intervals .
Data Presentation and Reproducibility
Q. What guidelines should be followed when reporting synthetic yields and characterization data for this compound?
- Yields : Report isolated yields (not theoretical) and specify purification losses.
- Spectra : Include raw data in supplementary materials; label peaks unambiguously.
- Reproducibility : Provide step-by-step protocols adhering to the "Experimental" section standards in journals like Beilstein Journal of Organic Chemistry .
Q. How can researchers enhance the transparency of computational studies on this compound’s conformational dynamics?
Share input files (e.g., Gaussian .com files), force field parameters, and trajectory data via repositories like Zenodo. Validate simulations with experimental NMR coupling constants or XRD data. Use version control (e.g., Git) for scripts and document software dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
